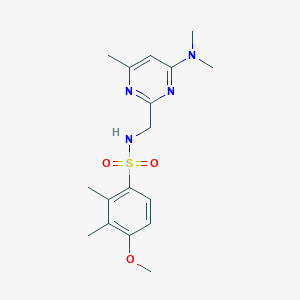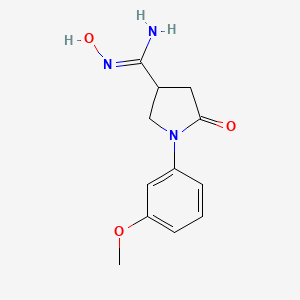![molecular formula C17H15Cl2N3S B2811312 3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.0^{2,7}]dodec-2(7)-ene-4-carbonitrile CAS No. 866134-78-3](/img/structure/B2811312.png)
3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.0^{2,7}]dodec-2(7)-ene-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.0^{2,7}]dodec-2(7)-ene-4-carbonitrile is a useful research compound. Its molecular formula is C17H15Cl2N3S and its molecular weight is 364.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Spectroscopic Study
A study by Mabied et al. (2016) focused on the stereoselective synthesis of a structurally related compound, showcasing its potential in the creation of novel molecular structures. The research highlighted the compound's synthesis, X-ray crystallography, and theoretical calculations, revealing significant insights into its geometric parameters, vibrational frequencies, and molecular electrostatic potential. These findings are critical for understanding the compound's reactivity and potential applications in materials science and molecular engineering (Mabied et al., 2016).
Structure-Activity Relationships in Insecticidal Applications
Another study explored the structure-activity relationships of dioxatricyclododecenes, including derivatives similar to the compound , acting as noncompetitive antagonists of GABA_A receptors. This research provides a foundation for developing new insecticidal agents, emphasizing the importance of chlorinated analogs in enhancing toxic effects, which might indirectly suggest avenues for utilizing the compound in pest control strategies (Ozoe et al., 1993).
Potential in Organic Synthesis
The compound's framework has been implicated in facilitating unique reactions in organic synthesis. For instance, studies on related heterocyclic systems have shown the ability to undergo various cyclization reactions, leading to novel organic compounds. This versatility is crucial for synthesizing new molecules with potential applications in pharmaceuticals, agrochemicals, and organic materials (Gomez et al., 1999).
Unexpected Reactivity and Formation of Novel Heterocyclic Systems
Research by Dotsenko et al. (2019) demonstrated the compound's unexpected reactivity, resulting in the formation of a previously undescribed heterocyclic system. This study underscores the compound's potential in creating new heterocycles, which are valuable in medicinal chemistry and drug discovery (Dotsenko et al., 2019).
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.02,7]dodec-2(7)-ene-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3S/c18-10-1-2-11(13(19)7-10)14-12(8-20)17(23)21-15-9-3-5-22(6-4-9)16(14)15/h1-2,7,9,12,14H,3-6H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDFYKDETNCONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C(C(C(=S)N3)C#N)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
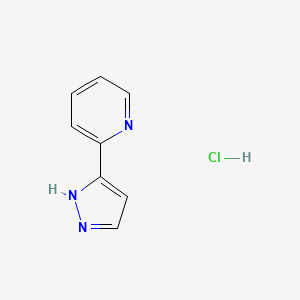
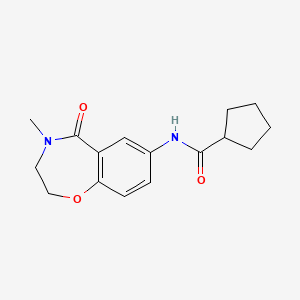
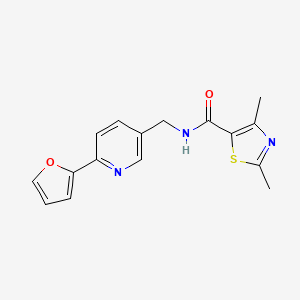
![N-(4-chlorobenzyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2811237.png)
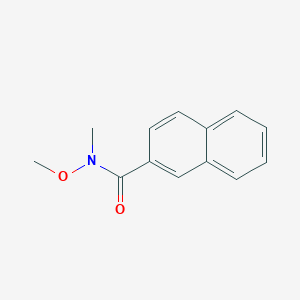
![3-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2811239.png)
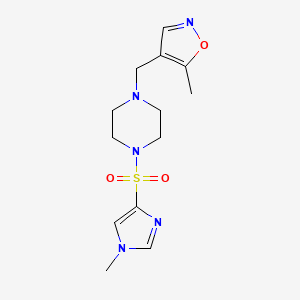
![bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid](/img/structure/B2811244.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2811246.png)
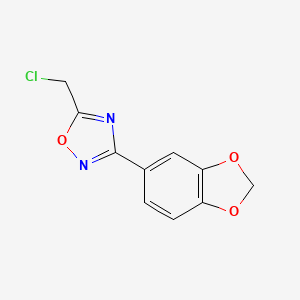
![1-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)propan-2-one](/img/structure/B2811249.png)
